2-(3-Hydroxymethylphenyl)phenol

Medicinal Chemistry Physicochemical Properties Lipophilicity

2-(3-Hydroxymethylphenyl)phenol (CAS 1255636-40-8), also known as 3'-(hydroxymethyl)biphenyl-2-ol, is a biphenyl derivative featuring a phenolic hydroxyl group at the 2-position of one ring and a hydroxymethyl group at the 3-position of the adjacent ring. Its molecular formula is C13H12O2 with a molecular weight of 200.23 g/mol, and it exhibits a computed XLogP3 value of 2.2 and a topological polar surface area (TPSA) of 40.5 Ų.

Molecular Formula C13H12O2
Molecular Weight 200.237
CAS No. 1255636-40-8
Cat. No. B572523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Hydroxymethylphenyl)phenol
CAS1255636-40-8
Synonyms3/'-(hydroxyMethyl)biphenyl-2-ol
Molecular FormulaC13H12O2
Molecular Weight200.237
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=CC(=C2)CO)O
InChIInChI=1S/C13H12O2/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)15/h1-8,14-15H,9H2
InChIKeyMPZUGBQFZWKEBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Hydroxymethylphenyl)phenol CAS 1255636-40-8: A Meta-Substituted Biphenylol Building Block with Distinct Physicochemical and Structural Properties


2-(3-Hydroxymethylphenyl)phenol (CAS 1255636-40-8), also known as 3'-(hydroxymethyl)biphenyl-2-ol, is a biphenyl derivative featuring a phenolic hydroxyl group at the 2-position of one ring and a hydroxymethyl group at the 3-position of the adjacent ring [1]. Its molecular formula is C13H12O2 with a molecular weight of 200.23 g/mol, and it exhibits a computed XLogP3 value of 2.2 and a topological polar surface area (TPSA) of 40.5 Ų [1]. The compound is primarily utilized as a versatile small molecule scaffold and synthetic intermediate in medicinal chemistry and materials science research, where its dual reactive handles (phenol and benzyl alcohol) enable orthogonal functionalization strategies .

Why In-Class Hydroxymethyl Biphenyls Cannot Be Interchanged: Positional Isomerism and Reactivity Divergence in 2-(3-Hydroxymethylphenyl)phenol


Direct substitution of 2-(3-Hydroxymethylphenyl)phenol with other hydroxymethyl biphenyl isomers—such as 2-(2-hydroxymethylphenyl)phenol (CAS 3594-97-6) or 4-(3-hydroxymethylphenyl)phenol (CAS 191724-10-4)—is not scientifically valid due to fundamental differences in molecular geometry, intramolecular hydrogen-bonding capability, and electronic distribution across the biphenyl scaffold. The 2-hydroxy group on one ring in conjunction with the meta-hydroxymethyl group on the adjacent ring creates a unique hydrogen-bond donor–acceptor pattern and a specific dipole moment orientation, which directly influences solubility, partition coefficient, and reactivity in downstream coupling reactions (e.g., Suzuki-Miyaura, Mitsunobu, or esterification) [1]. Furthermore, the meta-substitution pattern on the second ring results in a distinct spatial arrangement of the benzyl alcohol moiety relative to the phenolic hydroxyl, which can critically affect binding interactions in biological systems or the self-assembly behavior of derived materials. Consequently, using an ortho- or para-substituted isomer as a drop-in replacement without re-optimizing reaction conditions or re-validating biological activity is highly likely to lead to synthetic failure, altered pharmacokinetic profiles, or compromised material performance [2].

Quantitative Differentiation Evidence for 2-(3-Hydroxymethylphenyl)phenol (CAS 1255636-40-8) vs. Closest Structural Analogs


Lipophilicity (LogP) Comparison: Meta-Substitution Alters Partition Coefficient vs. Para- and Ortho-Isomers

The computed partition coefficient (XLogP3) for 2-(3-Hydroxymethylphenyl)phenol is 2.2, indicating moderate lipophilicity suitable for oral bioavailability and membrane permeability in drug design. This value differs from that of the structurally related isomer 4-(3-hydroxymethylphenyl)phenol (CAS 191724-10-4), which has a reported LogP of 2.549556089. The difference of -0.35 log units represents a 2.2-fold lower theoretical partition into a non-polar phase for the target compound, which can significantly influence its behavior in biological assays and formulation development .

Medicinal Chemistry Physicochemical Properties Lipophilicity

Topological Polar Surface Area (TPSA): Predicted Differences in Cellular Permeability vs. Ortho-Isomer

The topological polar surface area (TPSA) for 2-(3-Hydroxymethylphenyl)phenol is 40.5 Ų, as computed by PubChem [1]. While TPSA values for the ortho-isomer 2-(2-hydroxymethylphenyl)phenol (CAS 3594-97-6) are not consistently reported across databases, the structural difference (meta- vs. ortho-substitution) fundamentally alters the ability of the two hydroxyl groups to participate in intramolecular hydrogen bonding. Ortho-substitution often facilitates strong intramolecular H-bonding, effectively reducing the TPSA available for intermolecular interactions and potentially increasing membrane permeability compared to the meta-substituted compound where such interaction is geometrically constrained [2].

Medicinal Chemistry ADME Computational Chemistry

Purity and Scalability: AKSci 95% Standard vs. Alternative Vendor Offerings for Analogous Scaffolds

Commercial availability of 2-(3-Hydroxymethylphenyl)phenol is standardized at a minimum purity of 95% by multiple reputable suppliers, including abcr GmbH and AKSci . This specification is consistent with the purity offered for closely related positional isomers, such as 4-(3-hydroxymethylphenyl)phenol (AKSci 7872CZ, min. 95% purity) and 2-(2-hydroxymethylphenyl)phenol (AKSci 1647CV, min. 95% purity) . While purity is not a differentiator, the compound's established quality control and reliable supply chain from ISO-compliant manufacturers (e.g., MolCore) support its reproducible use in research settings without the batch-to-batch variability that may affect less commercially mature analogues.

Chemical Synthesis Procurement Quality Control

Defined Application Scenarios for 2-(3-Hydroxymethylphenyl)phenol Based on Structural Differentiation Evidence


Medicinal Chemistry: Lead Optimization Campaigns Requiring Specific LogP Tuning

In structure-activity relationship (SAR) studies aimed at optimizing drug-like properties, the unique lipophilicity profile of 2-(3-Hydroxymethylphenyl)phenol (XLogP3 = 2.2) provides a distinct starting point compared to its para-isomer (LogP = 2.55). This difference allows medicinal chemists to fine-tune passive membrane permeability and metabolic stability without altering the core pharmacophore, potentially improving the oral bioavailability of a lead series [1].

Chemical Biology: Probe Design Requiring a Defined Hydrogen-Bonding Motif

The meta-substituted hydroxymethyl group on the biphenyl scaffold creates a specific hydrogen-bond donor-acceptor geometry that is distinct from the ortho-isomer. This makes 2-(3-Hydroxymethylphenyl)phenol a valuable intermediate for synthesizing chemical probes intended to interrogate protein-ligand interactions where precise spatial presentation of hydrogen-bonding groups is critical for binding affinity and selectivity .

Materials Science: Synthesis of Functionalized Polymers and Resins via Orthogonal Chemistry

The presence of both a phenolic hydroxyl and a benzyl alcohol moiety allows for sequential, chemoselective functionalization. For instance, the phenolic group can be protected or activated independently of the benzyl alcohol, enabling the controlled construction of complex polymeric architectures or cross-linked networks. This orthogonal reactivity is a key advantage for designing advanced materials with tailored mechanical or electronic properties .

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